N-(4-bromophenyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further connected to a carboxamide group. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-bromoaniline with imidazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of imidazole N-oxides.
Reduction Reactions: Formation of imidazolines.
Scientific Research Applications
N-(4-bromophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It inhibits the biosynthesis of essential biomolecules in microbial cells and disrupts the signaling pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-1H-imidazole-4-carboxamide is unique due to its imidazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8BrN3O |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H8BrN3O/c11-7-1-3-8(4-2-7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |
InChI Key |
ATYAMKRKNGAVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=CN2)Br |
solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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